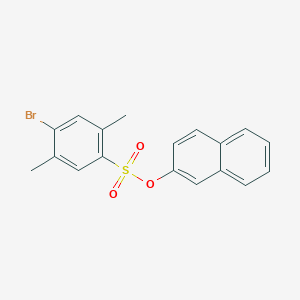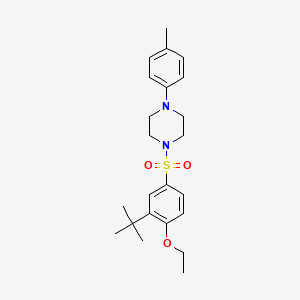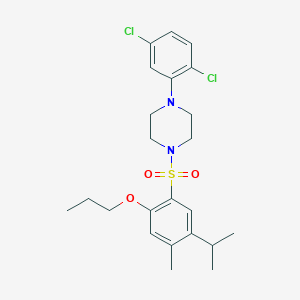
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as ABDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDCB is a sulfonate ester that contains bromine and chlorine atoms, making it a halogenated compound.
Mechanism of Action
The mechanism of action of (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not fully understood. However, studies have shown that (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can interact with proteins and enzymes, leading to changes in their activity. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can also induce oxidative stress, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have both biochemical and physiological effects. In biochemical studies, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to crosslink proteins, leading to the identification and characterization of protein complexes. In physiological studies, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to induce oxidative stress, leading to cell death in cancer cells.
Advantages and Limitations for Lab Experiments
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also soluble in common organic solvents, making it easy to handle in the lab. However, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has some limitations. It is a halogenated compound, which can make it difficult to dispose of properly. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also a potent cytotoxic agent, which can make it challenging to handle in the lab safely.
Future Directions
For research on (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate include exploring its mechanism of action, further investigating its potential as an anti-cancer agent, developing more efficient synthesis methods, and studying its environmental impact.
Synthesis Methods
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be synthesized through a multi-step process that involves the reaction of 2-acetamidophenol with 2,4,5-trichlorobenzenesulfonyl chloride, followed by bromination with bromine in acetic acid. The final product is obtained through purification using column chromatography. The synthesis of (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a complex process that requires careful control of the reaction conditions to obtain high yields and purity.
Scientific Research Applications
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been studied for its potential as an anti-cancer agent. Studies have shown that (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been used as a tool to study protein-protein interactions. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can crosslink proteins, allowing the identification and characterization of protein complexes. In environmental science, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been used as a marker for wastewater contamination in surface water.
properties
IUPAC Name |
(2-acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-11(17)10(16)6-9(14)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUHAWZNUNYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-bromo-N-[(2-chlorophenyl)methyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B7440450.png)


